molecular formula C12H9NO B15052242 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde

1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde

Cat. No.: B15052242
M. Wt: 183.21 g/mol
InChI Key: NZZHNRXIMJLWRQ-UHFFFAOYSA-N
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Description

1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde is an organic compound with a unique structure that combines an indole ring with a propadienyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-3-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone at reflux temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propadienyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-methanol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propadienyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Uniqueness: 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde is unique due to the combination of the indole ring, propadienyl group, and aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-9H,1H2

InChI Key

NZZHNRXIMJLWRQ-UHFFFAOYSA-N

Canonical SMILES

C=C=CN1C=C(C2=CC=CC=C21)C=O

Origin of Product

United States

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